molecular formula C17H12ClF6N3O B2704004 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine CAS No. 1210714-37-6

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine

Cat. No. B2704004
CAS RN: 1210714-37-6
M. Wt: 423.74
InChI Key: XBUUQIQNIUVTFH-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine is a useful research compound. Its molecular formula is C17H12ClF6N3O and its molecular weight is 423.74. The purity is usually 95%.
BenchChem offers high-quality N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This chemical compound has been a focus of synthesis and characterization efforts, aiming to explore its utility in various fields. For instance, the synthesis of derivatives through reactions with phosphorus sulfide and methyl iodide has been explored, leading to compounds with potential applications in materials science and pharmaceuticals. These synthetic approaches provide a foundation for further functionalization and application of this compound in diverse scientific fields (Bradiaková et al., 2009).

Antimicrobial and Cytotoxic Activity

Research into the antimicrobial and cytotoxic activities of derivatives has been conducted, highlighting the potential of this compound and its derivatives in biomedical applications. For example, azetidine-2-one derivatives of 1H-benzimidazole, prepared from a related synthetic pathway, have shown promising antibacterial and cytotoxic properties, suggesting the potential for development into new therapeutic agents (Noolvi et al., 2014).

Chemical Reactivity and Formation Studies

The chemical reactivity of related compounds has been studied to understand their formation mechanisms and potential applications in synthetic chemistry. For example, investigations into the reactions of aromatic methyl ketimines with halonitriles have provided insights into new synthetic routes for creating compounds with polyhaloalkyl groups, which are valuable in developing new materials and pharmaceuticals (Sosnovskikh et al., 2002).

Development of Anticancer Agents

The compound and its derivatives have been evaluated for their potential as anticancer agents, with some derivatives showing promising bioactivity against various cancer cell lines. This highlights the compound's relevance in the search for new therapeutic options for cancer treatment (Chavva et al., 2013).

Photochemical Synthesis Routes

Photochemical studies have provided alternative synthetic routes for the preparation of fluorinated heterocycles, which are important in pharmaceuticals and agrochemicals. This demonstrates the compound's role in facilitating the development of new synthetic methodologies that can lead to the discovery of novel compounds with significant applications (Pace et al., 2004).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-N-[[3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF6N3O/c18-13-5-9(16(19,20)21)7-25-15(13)26-8-10-6-14(27-28-10)11-3-1-2-4-12(11)17(22,23)24/h1-5,7,10H,6,8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUQIQNIUVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine

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